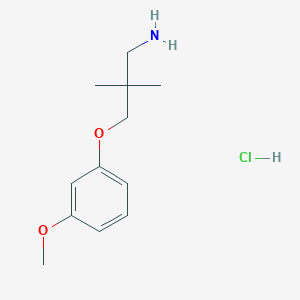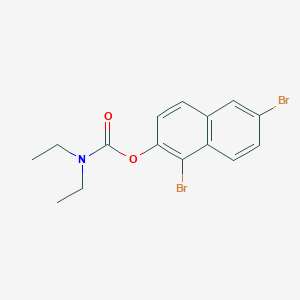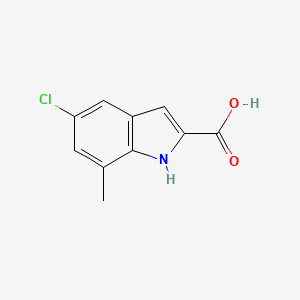![molecular formula C15H15N3O4 B2356187 5-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)isoxazole-3-carboxamide CAS No. 1207055-30-8](/img/structure/B2356187.png)
5-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)isoxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)isoxazole-3-carboxamide” is a chemical compound with the molecular formula C20H19N5O3 . It is also known by other names such as GSK2982772 .
Molecular Structure Analysis
The molecular structure of this compound includes several functional groups, including a methyl group, an isoxazole ring, a carboxamide group, and a tetrahydrobenzo[f][1,4]oxazepin ring . The exact 3D conformer and other structural details can be found in databases like PubChem .Physical And Chemical Properties Analysis
The molecular weight of the compound is 377.4 g/mol . Other physical and chemical properties like solubility, melting point, boiling point, etc., are not available in the current resources.Aplicaciones Científicas De Investigación
Antimicrobial Properties
The derivatives of 1,3-diazole (imidazole) have shown significant antimicrobial activity. This compound could potentially serve as an antimicrobial agent due to its unique structure. Researchers can investigate its effectiveness against various bacteria, fungi, and other pathogens. Further studies are needed to determine its specific mechanisms of action and potential clinical applications .
Anti-Inflammatory Activity
Imidazole derivatives have been explored for their anti-inflammatory properties. This compound might modulate inflammatory pathways, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis, asthma, or inflammatory bowel diseases. Investigating its effects on immune cells and cytokine production would be valuable .
Antitumor Potential
Given the importance of heterocyclic compounds in cancer research, this compound could be evaluated for its antitumor activity. Researchers can assess its effects on cancer cell lines, tumor growth, and apoptosis pathways. Understanding its interactions with specific molecular targets may reveal novel therapeutic strategies .
Antidiabetic Effects
Imidazole derivatives have been investigated for their potential in managing diabetes. This compound might influence glucose metabolism, insulin sensitivity, or pancreatic function. Preclinical studies could explore its impact on blood glucose levels and insulin signaling pathways .
Antioxidant Properties
The compound’s structure suggests potential antioxidant activity. Researchers can assess its ability to scavenge free radicals, protect against oxidative stress, and prevent cellular damage. In vitro and in vivo experiments would provide valuable insights .
Antiviral Applications
Considering the global importance of antiviral drugs, this compound could be screened for antiviral activity. Researchers can test its efficacy against specific viruses, such as influenza, herpes, or HIV. Mechanistic studies would help elucidate its mode of action .
Ulcerogenic Effects
While this may seem counterintuitive, understanding the compound’s ulcerogenic potential is essential. Some drugs cause gastrointestinal ulcers, and investigating whether this compound exhibits such effects would be informative for drug safety profiles .
Other Biological Activities
Exploring additional activities, such as antipyretic, antiallergic, or antihelmintic effects, could reveal further applications. Researchers can design experiments to evaluate these properties and expand our understanding of this intriguing compound .
Propiedades
IUPAC Name |
5-methyl-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c1-9-7-12(17-22-9)14(19)16-10-3-4-13-11(8-10)15(20)18(2)5-6-21-13/h3-4,7-8H,5-6H2,1-2H3,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSBJCOZSQVTJKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC3=C(C=C2)OCCN(C3=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)isoxazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2356111.png)

![N-(3-chloro-4-methoxyphenyl)-2-[2-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-pyrrol-1-yl]acetamide](/img/structure/B2356114.png)
![N-(3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2356115.png)

![1-benzyl-5-(4-ethylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2356121.png)

![1-[4-(1H-Indol-4-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2356125.png)
![1-[(1-Methylimidazol-2-yl)methylsulfanyl]butan-2-amine](/img/structure/B2356127.png)